molecular formula C18H14Cl2N2O2S2 B12797335 dl-2,2'-Bis(p-chlorophenyl)(3,3'-bithiazolidine)-4,4'-dione CAS No. 95035-76-0

dl-2,2'-Bis(p-chlorophenyl)(3,3'-bithiazolidine)-4,4'-dione

Cat. No.: B12797335
CAS No.: 95035-76-0
M. Wt: 425.4 g/mol
InChI Key: JODCNIPMCHXUTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

dl-2,2’-Bis(p-chlorophenyl)(3,3’-bithiazolidine)-4,4’-dione: is a synthetic organic compound characterized by its bithiazolidine core and chlorophenyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dl-2,2’-Bis(p-chlorophenyl)(3,3’-bithiazolidine)-4,4’-dione typically involves the reaction of p-chlorobenzaldehyde with thiosemicarbazide under acidic conditions to form the intermediate thiosemicarbazone. This intermediate is then cyclized under basic conditions to yield the bithiazolidine core. The reaction conditions, such as temperature, solvent, and pH, are optimized to maximize yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Catalysts and automated systems are often employed to enhance reaction rates and ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially converting the carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl rings, where nucleophiles replace the chlorine atoms.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Nucleophiles like amines, thiols, or alkoxides, often in polar aprotic solvents.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

In biological research, the compound may be studied for its potential as a pharmacophore, a part of a molecule responsible for its biological activity. It could be investigated for its interactions with biological targets such as enzymes or receptors.

Medicine

Potential medicinal applications include its use as a lead compound in drug discovery. Its structural features might be optimized to enhance its efficacy and selectivity against specific diseases.

Industry

In industrial applications, the compound could be used as an intermediate in the production of agrochemicals, dyes, or polymers. Its stability and reactivity make it suitable for various manufacturing processes.

Mechanism of Action

The mechanism by which dl-2,2’-Bis(p-chlorophenyl)(3,3’-bithiazolidine)-4,4’-dione exerts its effects depends on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes, inhibiting their activity or modulating their function. The bithiazolidine core could play a crucial role in binding to these targets, while the chlorophenyl groups might enhance its affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2,2’-Bis(p-chlorophenyl)(3,3’-bithiazolidine)-4,4’-dione: Lacks the dl- prefix, indicating a different stereochemistry.

    2,2’-Bis(p-chlorophenyl)(3,3’-bithiazolidine)-4,4’-dione: Substituted with different functional groups on the phenyl rings.

Uniqueness

The unique combination of the bithiazolidine core and chlorophenyl substituents distinguishes dl-2,2’-Bis(p-chlorophenyl)(3,3’-bithiazolidine)-4,4’-dione from other similar compounds. This structural uniqueness may confer specific reactivity and biological activity, making it a valuable compound for research and industrial applications.

Properties

CAS No.

95035-76-0

Molecular Formula

C18H14Cl2N2O2S2

Molecular Weight

425.4 g/mol

IUPAC Name

2-(4-chlorophenyl)-3-[2-(4-chlorophenyl)-4-oxo-1,3-thiazolidin-3-yl]-1,3-thiazolidin-4-one

InChI

InChI=1S/C18H14Cl2N2O2S2/c19-13-5-1-11(2-6-13)17-21(15(23)9-25-17)22-16(24)10-26-18(22)12-3-7-14(20)8-4-12/h1-8,17-18H,9-10H2

InChI Key

JODCNIPMCHXUTK-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)N(C(S1)C2=CC=C(C=C2)Cl)N3C(SCC3=O)C4=CC=C(C=C4)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.